molecular formula C10H9NO2 B11937304 1-Benzyl-2,3-azetidinedione CAS No. 75986-07-1

1-Benzyl-2,3-azetidinedione

Katalognummer: B11937304
CAS-Nummer: 75986-07-1
Molekulargewicht: 175.18 g/mol
InChI-Schlüssel: HBWNSGWWMJJECM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyl-2,3-azetidinedione is a chemical compound with the molecular formula C10H9NO2. It is a member of the azetidine family, which is characterized by a four-membered nitrogen-containing ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Vorbereitungsmethoden

1-Benzyl-2,3-azetidinedione can be synthesized through various methods. One common synthetic route involves the high-pressure lactamization of an isoxazolidine precursor using carbon monoxide and lead(II) acetate in the presence of palladium acetate and triphenylphosphine . Another method involves the construction of the β-lactam ring from readily available methyl 2-(benzylamino)methyl-3-hydroxybutanoate . The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure the formation of the desired product.

Analyse Chemischer Reaktionen

1-Benzyl-2,3-azetidinedione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other substituents under appropriate conditions.

Common reagents and conditions used in these reactions include anhydrous solvents, controlled temperatures, and specific catalysts to drive the reactions towards the desired products. Major products formed from these reactions include various substituted azetidinediones and their derivatives .

Wissenschaftliche Forschungsanwendungen

1-Benzyl-2,3-azetidinedione has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Benzyl-2,3-azetidinedione involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various biological molecules, leading to a range of biological effects .

Vergleich Mit ähnlichen Verbindungen

1-Benzyl-2,3-azetidinedione can be compared with other similar compounds, such as:

    Azetidine: A simpler four-membered nitrogen-containing ring compound.

    Aziridine: A three-membered nitrogen-containing ring compound with higher ring strain and reactivity.

    1-Benzyl-3-hydroxyazetidine: A structurally similar compound with a hydroxyl group at the third position.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzyl group, which imparts distinct reactivity and properties compared to its analogs .

Eigenschaften

CAS-Nummer

75986-07-1

Molekularformel

C10H9NO2

Molekulargewicht

175.18 g/mol

IUPAC-Name

1-benzylazetidine-2,3-dione

InChI

InChI=1S/C10H9NO2/c12-9-7-11(10(9)13)6-8-4-2-1-3-5-8/h1-5H,6-7H2

InChI-Schlüssel

HBWNSGWWMJJECM-UHFFFAOYSA-N

Kanonische SMILES

C1C(=O)C(=O)N1CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.